[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
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Overview
Description
[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and a combination of functional groups, including hydroxyl, oxo, and ester groups. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the hexahydronaphthalene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Introduction of the oxan-2-yl group: This step involves the formation of a tetrahydropyran ring, which can be synthesized through an intramolecular cyclization reaction.
Attachment of the 2-methylbutanoate group: This esterification reaction can be carried out using standard esterification reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be tested for activities such as enzyme inhibition or receptor binding.
Medicine
If found to be biologically active, this compound could be developed into a therapeutic agent. Its multiple chiral centers could provide specificity in targeting biological pathways.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: The compound could bind to the active site of an enzyme, preventing its normal function.
Receptor binding: It could interact with cell surface receptors, modulating signal transduction pathways.
Pathway modulation: The compound could affect metabolic or signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- [(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylpropanoate
- [(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-ethylbutanoate
Uniqueness
The uniqueness of [(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate lies in its specific combination of functional groups and chiral centers, which can confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H36O5 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16+,18+,19-,20+,21-,23+/m1/s1 |
InChI Key |
PCZOHLXUXFIOCF-OQCWUKQLSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@@H](CC(=O)O3)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Origin of Product |
United States |
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